molecular formula C10H9N3O2 B13791310 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one CAS No. 849454-36-0

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one

Cat. No.: B13791310
CAS No.: 849454-36-0
M. Wt: 203.20 g/mol
InChI Key: VKMOBUZEJMXGPI-UHFFFAOYSA-N
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Description

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one is a heterocyclic compound that contains both an imidazole ring and an aminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one typically involves the reaction of 2-aminobenzoyl chloride with imidazole derivatives under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and consistent quality of the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzoyl group can form hydrogen bonds and other interactions with active sites, while the imidazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoyl derivatives: These compounds share the aminobenzoyl group but differ in the heterocyclic ring structure.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents at the 2-position.

Uniqueness

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one is unique due to the combination of the aminobenzoyl group and the imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

CAS No.

849454-36-0

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(2-aminobenzoyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15)

InChI Key

VKMOBUZEJMXGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)N

Origin of Product

United States

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